molecular formula C12H17ClN2OS B6642342 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one

1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one

Cat. No.: B6642342
M. Wt: 272.79 g/mol
InChI Key: STTOHIDZSKNJKZ-UHFFFAOYSA-N
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Description

1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 5-chlorothiophen-2-ylmethyl group and a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.

    Substitution with 5-Chlorothiophen-2-ylmethyl Group: The piperazine intermediate is reacted with 5-chlorothiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the substituted piperazine.

    Addition of Propan-1-one Moiety: The final step involves the acylation of the substituted piperazine with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Chlorophenyl)piperazin-1-yl]ethanone: Similar structure but with a 2-chlorophenyl group instead of a 5-chlorothiophen-2-yl group.

    1-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a 4-chlorophenyl group.

    1-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-one: Similar structure but with a 3-chlorophenyl group and a butan-1-one moiety.

Uniqueness

1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one is unique due to the presence of the 5-chlorothiophen-2-yl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-2-12(16)15-7-5-14(6-8-15)9-10-3-4-11(13)17-10/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTOHIDZSKNJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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